[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethylphenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Carbamate Moiety: The carbamate group is typically formed by reacting an amine with a chloroformate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the production of agrochemicals, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[4-(trifluoromethyl)phenyl]carbamate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(difluoromethyl)phenyl]carbamate
Uniqueness
The uniqueness of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c18-12-4-6-15(7-5-12)25-9-14(23-24-25)10-27-16(26)22-13-3-1-2-11(8-13)17(19,20)21/h1-9H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPCSJVCOZYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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